

RGLS4326 Preclinical CNS Toxicity Technical Support Center

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Compound of Interest		
Compound Name:	RGLS4326	
Cat. No.:	B15604184	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the central nervous system (CNS) toxicity observed in preclinical studies of **RGLS4326**. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide insights into the underlying mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is **RGLS4326** and what was its intended therapeutic target?

RGLS4326 is a first-in-class, short oligonucleotide designed to inhibit microRNA-17 (miR-17). [1][2] Its primary therapeutic goal was the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3][4] Preclinical studies demonstrated that **RGLS4326** could effectively derepress miR-17 target genes, including Pkd1 and Pkd2, leading to a reduction in kidney cyst growth in various ADPKD models.[1][5]

Q2: Was CNS toxicity observed in preclinical studies of **RGLS4326**?

Yes, dose-limiting CNS toxicity was observed in nonclinical toxicity studies in both mice and monkeys receiving high doses of **RGLS4326**.[6] These findings ultimately led to the discontinuation of the clinical development of **RGLS4326**.[2][7]

Q3: What was the underlying mechanism of the observed CNS toxicity?

Troubleshooting & Optimization





The CNS toxicity of **RGLS4326** was not related to its on-target inhibition of miR-17. Instead, investigations revealed that the toxicity was due to a direct, off-target interaction with the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-R), a key glutamate receptor in the CNS.[6] **RGLS4326** acts as a competitive antagonist of the AMPA receptor.[8]

Q4: What specific structural feature of **RGLS4326** was responsible for the AMPA-R interaction?

Subsequent structure-activity relationship (SAR) studies identified that the nucleobase guanine at the 3'-terminus of the **RGLS4326** oligonucleotide sequence was responsible for the aptamer-like binding to the AMPA receptor.[2]

Q5: Was a solution to this off-target toxicity identified?

Yes. A next-generation anti-miR-17 oligonucleotide, RGLS8429, was developed by replacing the problematic 3'-terminal guanine with an adenine.[2] This modification successfully eliminated the affinity for the AMPA-R, and consequently, RGLS8429 did not produce CNS-related toxicity in preclinical studies while maintaining its on-target potency against miR-17.[2] [6]

Troubleshooting Guide

Issue: Unexpected neurological signs observed in animals treated with oligonucleotides.

If you observe neurological signs such as seizures, tremors, or behavioral changes in your preclinical studies with oligonucleotides, consider the following troubleshooting steps:

- Investigate Potential Off-Target Interactions: As demonstrated with RGLS4326, CNS effects can arise from unintended interactions with neuronal receptors.
 - Recommendation: Screen your oligonucleotide against a panel of CNS receptors, including ion channels like the AMPA receptor.
- Evaluate Compound Accumulation in the CNS: Even with peripheral administration, some oligonucleotides may accumulate in the CNS over time, reaching concentrations that can cause toxicity.[8]



- Recommendation: Conduct pharmacokinetic studies to determine the brain concentration of your oligonucleotide after repeat dosing.
- Assess Formulation for Cation Chelation Effects: For oligonucleotides administered directly
 to the CNS (e.g., intrathecal injection), acute neurotoxicity can be caused by the chelation of
 divalent cations like Ca2+ and Mg2+ in the cerebrospinal fluid.
 - Recommendation: If using direct CNS administration, consider optimizing the formulation by adding supplementary Ca2+ and Mg2+. Note that this was not the identified cause of RGLS4326's toxicity, which occurred after subcutaneous administration.[8]
- Perform Structure-Activity Relationship (SAR) Studies: If an off-target effect is identified, medicinal chemistry efforts can be employed to modify the oligonucleotide sequence or chemistry to mitigate the toxicity while preserving on-target activity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of **RGLS4326**'s CNS toxicity.

Table 1: RGLS4326 In Vitro Activity and Off-Target Effect

Parameter	Value	Description
On-Target Potency (EC50)	28.3 ± 4.0 nM	Inhibition of miR-17 function in a HeLa cell luciferase reporter assay.
Off-Target AMPA-R Inhibition (IC50)	~437 nM	Functional inhibition of human GluA1:A4 AMPA receptors in a patch-clamp assay.[8]

Table 2: **RGLS4326** In Vivo CNS Tolerability in Mice



Dosing Regimen	Cumulative Dose	Outcome
2000 mg/kg	2000 mg/kg	CNS toxicity observed.[8]
300 mg/kg, every 2 weeks for 14 doses	4200 mg/kg	Data point on graph suggesting this regimen was tested.[8]
450 mg/kg, weekly for 14 doses	6300 mg/kg	Data point on graph suggesting this regimen was tested.[8]

Note: The graph in the cited presentation suggests an upper limit of CNS tolerability was established around a cumulative dose of 2000 mg/kg.[8]

Experimental Protocols

1. In Vitro AMPA Receptor Functional Assay (Patch-Clamp Electrophysiology)

This assay was used to determine the functional inhibition of AMPA receptors by RGLS4326.[8]

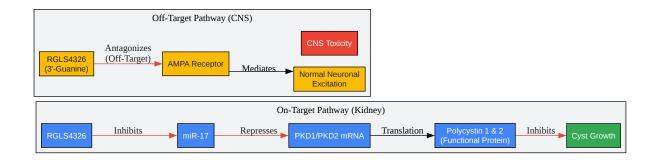
- Cell Line: HEK293 cells overexpressing human GluA1 and GluA4 AMPA receptor subunits.
- Method: Whole-cell patch-clamp recordings.
- Procedure:
 - Cells are voltage-clamped.
 - Glutamate (e.g., 3mM) is applied to elicit an inward current through the AMPA receptors.
 - **RGLS4326** is co-applied at various concentrations with glutamate.
 - The inhibition of the glutamate-induced current by **RGLS4326** is measured.
 - An IC50 value is calculated from the concentration-response curve.
- 2. In Vivo Mouse CNS Tolerability Study



These studies were conducted to determine the maximum tolerated dose of RGLS4326.[8]

- · Species: Mouse.
- Administration Route: Subcutaneous (SC) injection.
- Dosing Regimens: Various dose levels and frequencies were tested, including single high doses and repeat dosing schedules (e.g., weekly, bi-weekly).
- Endpoint: Observation for clinical signs of CNS toxicity (e.g., seizures, behavioral changes). The cumulative dose at which toxicity was observed was determined.

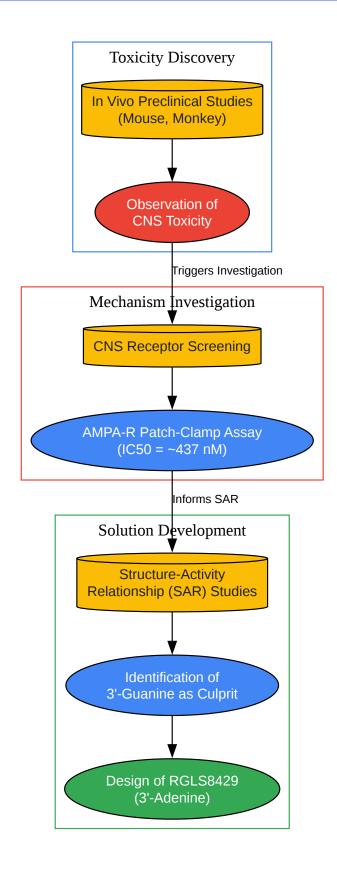
Visualizations



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Caption: On-target vs. off-target pathways of **RGLS4326**.





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Caption: Workflow for identifying and resolving RGLS4326 CNS toxicity.



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